molecular formula C22H18N4O2S3 B1684118 N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide CAS No. 686770-61-6

N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide

Cat. No.: B1684118
CAS No.: 686770-61-6
M. Wt: 466.6 g/mol
InChI Key: WRKPZSMRWPJJDH-UHFFFAOYSA-N
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Scientific Research Applications

IWP-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Mechanism of Action

Target of Action

IWP-2 primarily targets a membrane-bound O-acyltransferase known as Porcupine (Porcn) . Porcn plays a crucial role in the palmitoylation of WNT proteins, a process that is essential for WNT secretion and signaling capability .

Mode of Action

IWP-2 inhibits the WNT pathway by specifically targeting Porcn . By inhibiting Porcn, IWP-2 prevents the palmitoylation of WNT proteins, thereby blocking WNT secretion and signaling capability .

Biochemical Pathways

The primary biochemical pathway affected by IWP-2 is the WNT signaling pathway . By inhibiting Porcn, IWP-2 prevents the activation of this pathway, leading to a decrease in WNT secretion and signaling .

Pharmacokinetics

It’s known that iwp-2 is an inhibitor of wnt processing and secretion with an ic50 of 27 nm .

Result of Action

The inhibition of the WNT pathway by IWP-2 has several effects at the molecular and cellular levels. It suppresses the self-renewal of mouse embryonic stem (ES) cells and supports their conversion to epiblast-like stem cells . It also inhibits the maintenance and proliferation of mouse Lgr5+ intestinal and cochlear epithelial stem cells, demonstrating the importance of WNT signaling in these processes . Furthermore, IWP-2 promotes cardiomyocyte differentiation from human pluripotent stem cells .

Action Environment

The action of IWP-2 can be influenced by various environmental factors. For instance, in vivo studies have shown that IWP-2 can cause a significant reduction in the uptake of blue beads as well as E. coli as assessed by CFUs in peritoneal lavage cells within 2 hours . In addition, the levels of TNF-α and IL-6 in the lavage fluid of the corresponding mice are reduced by 2-4-fold compared with control values . Interestingly, IWP-2 even induces a considerable increase in the secretion of the anti-inflammatory cytokine IL-10 .

Preparation Methods

Synthetic Routes and Reaction Conditions

IWP-2 can be synthesized through a multi-step process involving the reaction of various intermediates. One common synthetic route involves the reaction of 6-methyl-2-benzothiazolylamine with 3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidine-2-thiol in the presence of acetic anhydride . The reaction is typically carried out under reflux conditions, followed by purification using column chromatography.

Industrial Production Methods

Industrial production of IWP-2 involves scaling up the synthetic route mentioned above. The process includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity. The final product is purified using techniques like recrystallization or high-performance liquid chromatography (HPLC) to ensure a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

IWP-2 primarily undergoes substitution reactions due to the presence of reactive functional groups like amides and thioethers. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated derivatives of IWP-2, while oxidation reactions can produce sulfoxides or sulfones .

Comparison with Similar Compounds

IWP-2 is unique in its ability to selectively inhibit the Porcupine enzyme and block WNT signaling. Similar compounds include IWP-4 and LGK-974, which also target the WNT signaling pathway but may have different mechanisms of action or selectivity profiles .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S3/c1-13-7-8-15-17(11-13)31-21(23-15)25-18(27)12-30-22-24-16-9-10-29-19(16)20(28)26(22)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKPZSMRWPJJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366724
Record name IWP-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686770-61-6
Record name IWP-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide
Reactant of Route 2
Reactant of Route 2
N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide
Reactant of Route 3
Reactant of Route 3
N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide
Reactant of Route 4
N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide
Reactant of Route 5
Reactant of Route 5
N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide
Reactant of Route 6
Reactant of Route 6
N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide

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